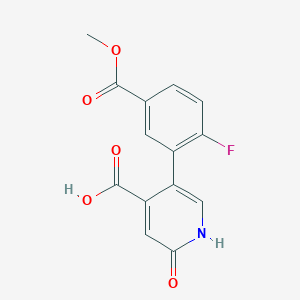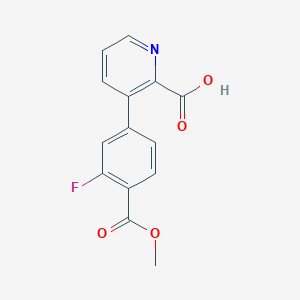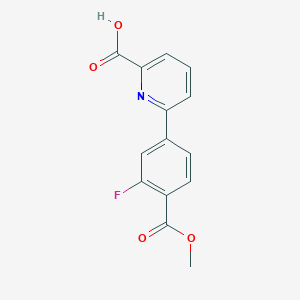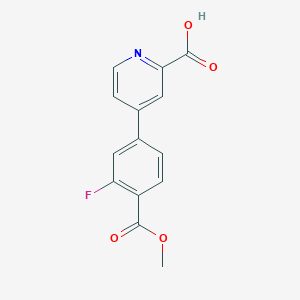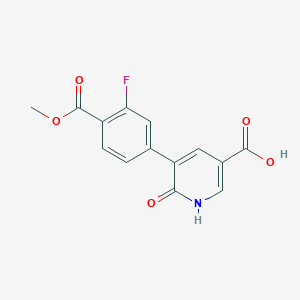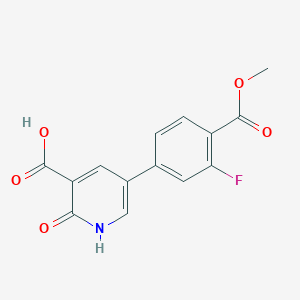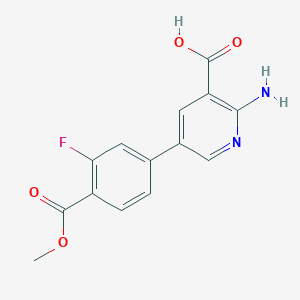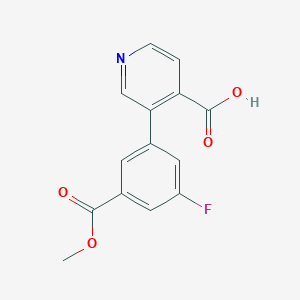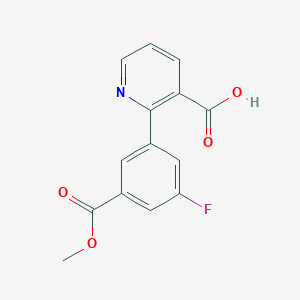
2-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid (FMNA) is an important component of a variety of pharmaceuticals and research compounds. It is a derivative of nicotinic acid, and is used in a variety of applications, including as an inhibitor of the enzyme acetylcholinesterase. FMNA is a white crystalline solid, with a melting point of 161-162°C and a purity of 95%.
作用機序
2-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% works by inhibiting the enzyme acetylcholinesterase. When this enzyme is inhibited, acetylcholine is not broken down as quickly, resulting in increased levels of acetylcholine in the body. This increased level of acetylcholine can then lead to a variety of physiological effects, depending on the system being studied.
Biochemical and Physiological Effects
The most common biochemical and physiological effects of 2-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% are related to its ability to inhibit acetylcholinesterase. When this enzyme is inhibited, the levels of acetylcholine in the body are increased, leading to a variety of effects. These effects can include increased alertness and focus, increased muscle strength and coordination, increased memory and learning, and increased heart rate and respiration. Additionally, 2-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% can also affect the release of other neurotransmitters, such as dopamine and serotonin.
実験室実験の利点と制限
The primary advantage of using 2-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% in laboratory experiments is its ability to inhibit acetylcholinesterase, allowing researchers to study the effects of increased acetylcholine levels. Additionally, 2-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% is relatively easy to synthesize and is available in a variety of concentrations. However, 2-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% does have some limitations, including its relatively short half-life, meaning that it must be used quickly after synthesis. Additionally, 2-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% is relatively expensive, meaning that it may not be feasible for all laboratory experiments.
将来の方向性
There are a variety of potential future directions for research involving 2-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%. These include further research into its effects on acetylcholine levels and other neurotransmitters, as well as its potential therapeutic applications. Additionally, further research into the synthesis of 2-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% and its derivatives could lead to more cost-effective production methods. Finally, further research into the safety and efficacy of 2-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% could lead to its use in clinical applications.
合成法
2-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% is produced through a series of chemical reactions involving the reaction of nicotinic acid with 3-fluoro-5-methoxycarbonylphenyl bromide in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired product, 2-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%.
科学的研究の応用
2-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including as an inhibitor of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, and is involved in a variety of physiological processes. By inhibiting this enzyme, 2-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% can be used to study the effects of acetylcholine on various systems. Additionally, 2-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has been used to study the effects of other neurotransmitters, such as dopamine and serotonin, on various physiological processes.
特性
IUPAC Name |
2-(3-fluoro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)9-5-8(6-10(15)7-9)12-11(13(17)18)3-2-4-16-12/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLICADDZSREANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=C(C=CC=N2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688135 |
Source


|
| Record name | 2-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-79-3 |
Source


|
| Record name | 2-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

